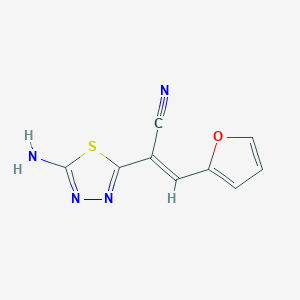

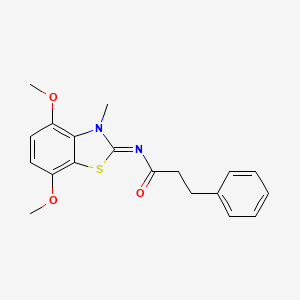

![molecular formula C8H6BrN3O2 B2495100 Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate CAS No. 1795232-59-5](/img/structure/B2495100.png)

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of triazolopyridine derivatives, including methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate, typically involves strategies such as intramolecular oxidative N-N bond formation. A notable method includes the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which allows for the convenient construction of the triazolopyridine skeleton through direct oxidative N-N bond formation, featuring short reaction times and high yields (Zheng et al., 2014).

Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives is characterized by the presence of a triazolopyridine ring, which imparts unique chemical and physical properties to the compound. The crystal structure analysis of related compounds reveals significant interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's reactivity and stability (Li et al., 2013).

Chemical Reactions and Properties

Triazolopyridines undergo various chemical reactions, including nitration, reduction, and the Sandmeyer reaction, which can modify their chemical properties for further applications. The triazolopyridine ring is stable under certain conditions but can undergo oxidative or reductive transformations based on the functional groups present and the reaction conditions applied (Okamoto et al., 1966).

Scientific Research Applications

Optical Sensor Applications

Compounds containing heterocycles like triazole, pyridine, and their derivatives, including Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate, have been extensively utilized in the synthesis of optical sensors. These compounds are significant due to their capability to form coordination and hydrogen bonds, making them suitable as sensing probes. Pyrimidine derivatives, in particular, have been effectively used as exquisite sensing materials, highlighting their broad biological and medicinal applications (Jindal & Kaur, 2021).

Antibacterial Activity

1,2,4-Triazole-containing hybrids, such as those involving this compound, are noted for their potent antibacterial activities. These hybrids have been identified as effective inhibitors of various biological targets like DNA gyrase, topoisomerase IV, and efflux pumps, showcasing broad-spectrum antibacterial activity against clinically significant organisms, including drug-resistant forms. The significance of such hybrids in treating bacterial infections has been emphasized, with some hybrids already in clinical practice (Li & Zhang, 2021).

Biologically Active Derivatives Synthesis

1,2,4-Triazole derivatives, including this compound, are pivotal in synthesizing biologically active substances. These compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The ability to chemically model 1,2,4-triazoles and use their derivatives across various fields underlines the importance and versatility of these compounds in scientific research (Ohloblina, 2022).

Safety and Hazards

Future Directions

While specific future directions for “Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” were not found, [1,2,4]triazolo[1,5-a]pyridine derivatives have found wide application in drug design . They have been used in the design of efficient light-emitting materials for phosphorescent OLED devices .

Mechanism of Action

Target of Action

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a compound that has been synthesized for its potential medicinal properties Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit activities including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .

Mode of Action

It is synthesized through a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .

Biochemical Pathways

Similar compounds have been found to inhibit certain enzymes, which could potentially affect various biochemical pathways .

Result of Action

Similar compounds have been found to exhibit cytotoxic activities against certain cancer cell lines .

properties

IUPAC Name |

methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKNVEBXWJDVFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C(=NC(=N2)Br)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

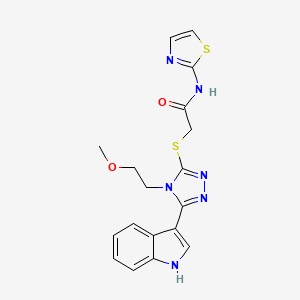

![3-(benzylthio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2495017.png)

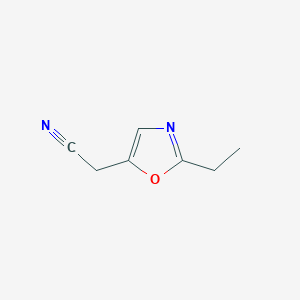

![Methyl 5-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2495020.png)

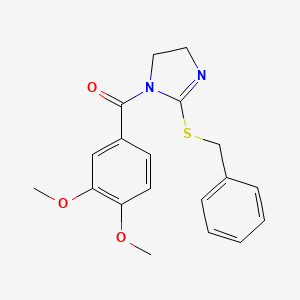

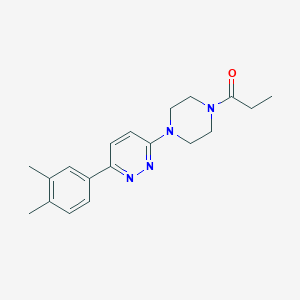

![(1,5-Dimethylpyrazol-3-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2495025.png)

![(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2495030.png)

![N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2495032.png)

![2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide](/img/structure/B2495037.png)